
Ethyl (S)-3-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-3-bromo-2-methylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group attached to a 3-bromo-2-methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Steglich Esterification: One common method for preparing ethyl (S)-3-bromo-2-methylpropanoate is through Steglich esterification.
Fischer Esterification: Another method is Fischer esterification, where 3-bromo-2-methylpropanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl (S)-3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylpropanoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products:
Substitution: Depending on the nucleophile, products can include ethyl (S)-3-hydroxy-2-methylpropanoate, ethyl (S)-3-alkoxy-2-methylpropanoate, or ethyl (S)-3-amino-2-methylpropanoate.
Reduction: The major product is ethyl (S)-3-bromo-2-methylpropanol.
Hydrolysis: The products are 3-bromo-2-methylpropanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom, making them susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-methylpropanoate: Similar in structure but lacks the stereochemistry.
Methyl (S)-3-bromo-2-methylpropanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-3-chloro-2-methylpropanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom also imparts distinct reactivity compared to its chloro and non-halogenated analogs .
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
ethyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
VTORDCJYLAYUQF-RXMQYKEDSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)CBr |
SMILES canónico |
CCOC(=O)C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
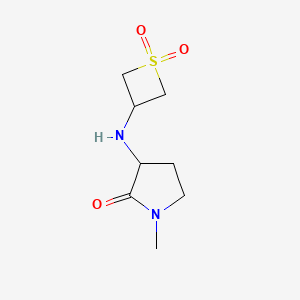
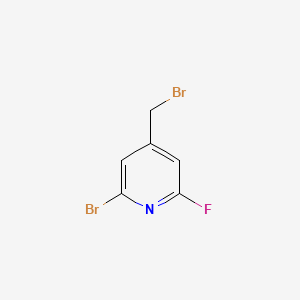
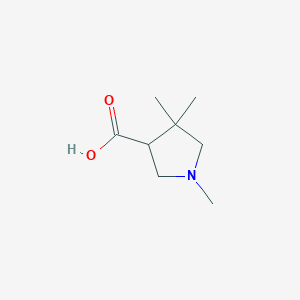


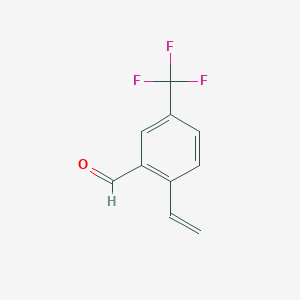
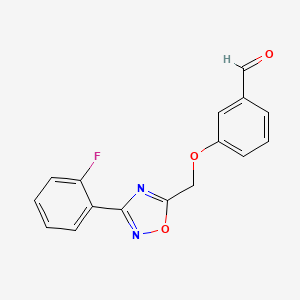
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
